

Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview

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Compound of Interest

Compound Name: 4-Amino-2-bromo-6-chlorophenol

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This technical guide provides a summary of available and predicted spectral data for the compound **4-Amino-2-bromo-6-chlorophenol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data and experimental data from structurally related compounds to serve as a reference for researchers.

Predicted Spectral Data for 4-Amino-2-bromo-6-chlorophenol

In the absence of direct experimental data, computational predictions offer a valuable starting point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Amino-2-bromo-6-chlorophenol**.

Predicted ^1H NMR Spectral Data

Table 1: Predicted ^1H NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

Proton	Predicted Chemical Shift (ppm)
H (aromatic, adjacent to NH ₂)	6.8 - 7.2
H (aromatic, adjacent to Br)	7.2 - 7.6
OH (hydroxyl)	4.5 - 6.0
NH ₂ (amino)	3.5 - 5.0

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

Carbon Atom	Predicted Chemical Shift (ppm)
C-OH	148 - 152
C-NH ₂	140 - 144
C-Br	110 - 114
C-Cl	118 - 122
C-H (aromatic)	115 - 125
C-H (aromatic)	120 - 130

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for **4-Amino-2-bromo-6-chlorophenol**

Ion	Predicted m/z
[M] ⁺	221.9, 223.9, 225.9
[M+H] ⁺	222.9, 224.9, 226.9

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Spectral Data for Structurally Related Compounds

To provide a comparative context, the following tables summarize available experimental spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

Technique	Data	Reference
¹³ C NMR	Spectral data available in databases.	[1]
IR	Spectra available, often recorded as a melt or in KBr.	[1]
MS (GC-MS)	Mass spectrum available from the NIST database.	[2]

4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

Technique	Data	Reference
IR (FTIR)	Transmission Infrared (IR) Spectrum available.	[3]

4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

Technique	Data	Reference
^1H NMR	^1H NMR spectrum available.	[4]
MS	Mass spectrum available in the NIST WebBook.	[5]

General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Acetone- d_6) in an NMR tube.
- Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

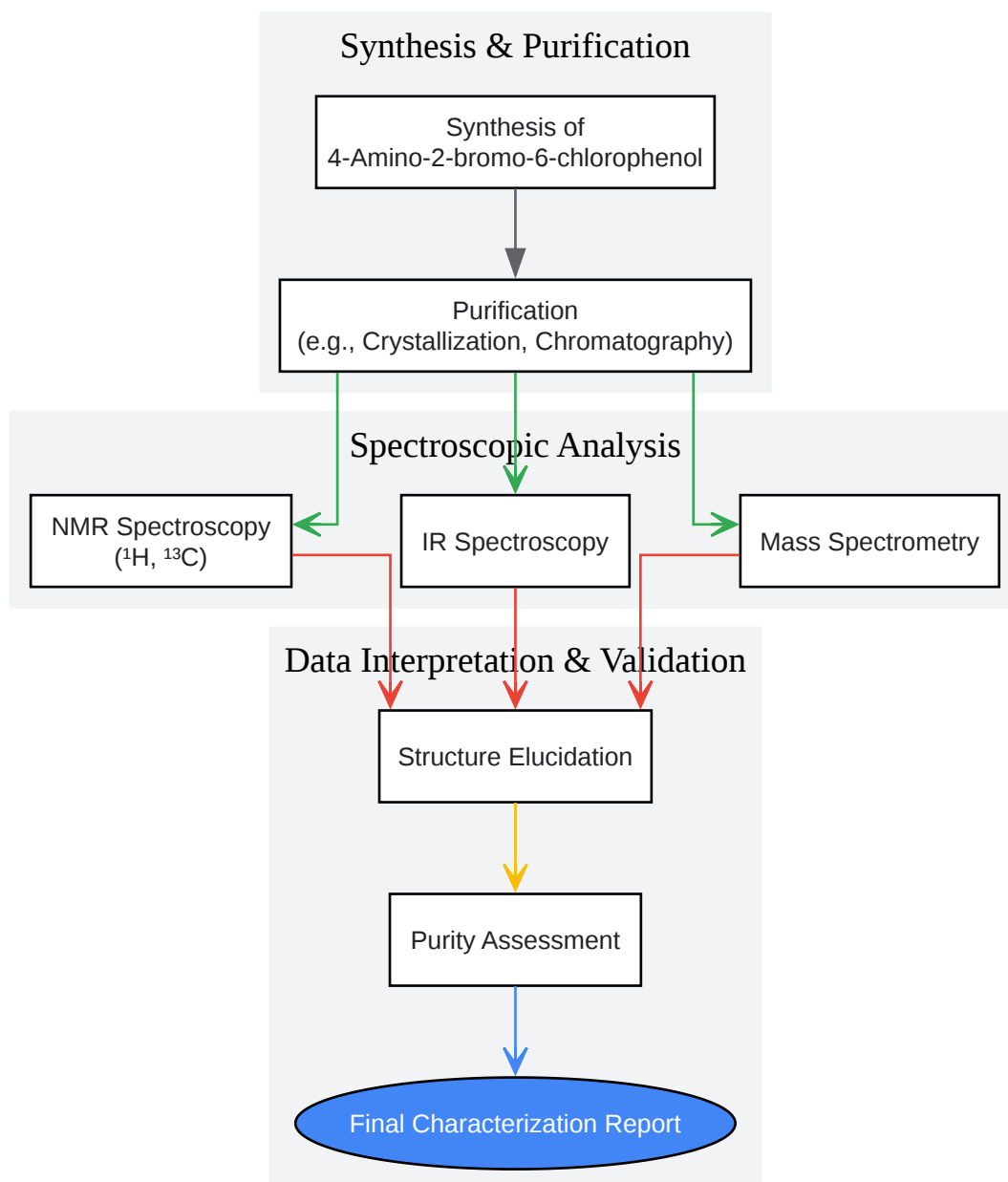
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
 - EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation and subsequent ionization in the EI source. Acquire the mass spectrum of the eluting peak corresponding to the compound.

Workflow for Spectral Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4-Amino-2-bromo-6-chlorophenol**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286634#4-amino-2-bromo-6-chlorophenol-spectral-data-nmr-ir-ms]

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